3-Ethoxy-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as transition metals may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole-3-carboxylic acid.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the ethoxy group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Hydropyrazoles.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
3-Ethoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating signal transduction pathways.
Comparison with Similar Compounds
- 3-Methyl-1H-pyrazole
- 3-Phenyl-1H-pyrazole
- 3-Chloro-1H-pyrazole
Comparison: 3-Ethoxy-1H-pyrazole is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to 3-Methyl-1H-pyrazole, the ethoxy group increases the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes. In contrast to 3-Phenyl-1H-pyrazole, the ethoxy group may result in different electronic effects, influencing the compound’s reactivity and interaction with molecular targets. The presence of the ethoxy group also differentiates it from 3-Chloro-1H-pyrazole, which has different substitution patterns and reactivity profiles.
Properties
IUPAC Name |
5-ethoxy-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERCPYFXAPMDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.